5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide

Description

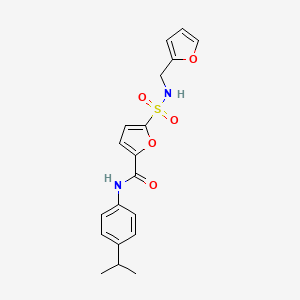

This compound features a bifuran core with a sulfamoyl linker and a 4-isopropylphenyl substituent. Its structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

5-(furan-2-ylmethylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(2)14-5-7-15(8-6-14)21-19(22)17-9-10-18(26-17)27(23,24)20-12-16-4-3-11-25-16/h3-11,13,20H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIIJULQTODAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex molecular structure. The compound's unique combination of functional groups, including furan rings and a sulfamoyl group, suggests significant potential for various biological activities, including enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4S, with a molecular weight of approximately 388.4 g/mol. Its structure features:

- Furan Rings : Two furan rings which may contribute to its reactivity and interaction with biological targets.

- Sulfamoyl Group : Implicates potential interactions with enzymes that have an S1 pocket, common in sulfonamide drugs.

- Isopropyl-substituted Phenyl Group : Enhances lipophilicity, potentially influencing membrane interactions and pharmacokinetics.

Enzyme Inhibition

Research indicates that this compound can bind to various biological targets. The sulfonamide moiety is particularly known for its ability to inhibit dihydrofolate reductase (DHFR) and other enzymes involved in folate metabolism. This binding can lead to:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by inhibiting folate synthesis.

- Antiviral Potential : Given the structural similarities with other known inhibitors, this compound could be evaluated for antiviral activity against pathogens like SARS-CoV-2.

Antioxidant Properties

The presence of furan rings in the structure may also confer antioxidant properties. Compounds with similar structures have been reported to exhibit significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases.

In Vitro Studies

In vitro studies utilizing cell lines have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell types. For instance:

- Cytotoxicity Assays : IC50 values were determined through MTT assays, showing effective inhibition of cell proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF7 (breast cancer) | 12.7 |

| A549 (lung cancer) | 18.5 |

Mechanistic Studies

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds with furan moieties exhibit antiviral properties. For instance, derivatives of furan-based compounds have been identified as inhibitors of the SARS-CoV-2 main protease, which is crucial for viral replication. The structural similarity between these compounds and 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide suggests potential efficacy against viral infections, including COVID-19 .

Anti-inflammatory Properties

Furan derivatives have also been explored for their anti-inflammatory effects. The presence of the sulfamoyl group in the compound may enhance its ability to inhibit inflammatory pathways. In silico studies have shown that similar compounds can modulate inflammatory responses, indicating that this compound could be a candidate for further investigation in treating inflammatory diseases .

Case Study 1: SARS-CoV-2 Inhibition

A study focused on furan derivatives revealed that compounds similar to this compound exhibited significant inhibitory activity against SARS-CoV-2 main protease with IC50 values ranging from 1.55 μM to 10.76 μM. These findings suggest that further optimization of the structure could lead to potent antiviral agents .

Case Study 2: Anti-inflammatory Drug Development

Research has demonstrated that furan-based compounds can serve as effective anti-inflammatory agents. In a comparative study, several furan derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro, showing promising results that warrant further exploration of the sulfamoyl derivative's potential in clinical settings .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Key Structural and Functional Differences:

Sulfamoyl vs. Carboxamide Linkers :

- The target compound’s sulfamoyl group may enhance hydrogen bonding with biological targets (e.g., enzymes) compared to carboxamide-only analogs like 5-nitro-furan-2-carboxamides .

- LMM11 combines sulfamoyl with an oxadiazole ring, improving metabolic stability and antifungal potency .

Nitro groups (e.g., in 5-nitro-furan-2-carboxamide derivatives) are associated with redox-mediated antimicrobial or antiproliferative effects but may confer toxicity risks .

Biological Target Specificity :

- LMM11’s oxadiazole-furan hybrid structure targets thioredoxin reductase in fungi, whereas sulfamoylphenyl-furans (e.g., CAS 333442-28-7) may inhibit urea transporters in renal cells .

Research Findings and Gaps

- Antifungal Potential: Structural similarity to LMM11 suggests the target compound could inhibit fungal thioredoxin reductase, though experimental validation is needed .

- Diuretic Activity : Nitro-furan carboxamides (e.g., 3C) show diuretic effects, but the sulfamoyl-isopropylphenyl variant’s efficacy remains unstudied .

- Synthetic Feasibility : The compound’s synthesis would likely follow routes similar to nitro-furan carboxamides (e.g., coupling of furan-2-carboxylic acid derivatives with sulfamoyl amines) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide?

Answer:

The synthesis typically involves sequential amide bond formation and sulfamoylation. A validated approach includes:

- Step 1: React furan-2-carbonyl chloride with 4-isopropylaniline in acetonitrile under reflux to form the primary amide .

- Step 2: Sulfamoylation using furan-2-ylmethylamine and sulfonyl chloride derivatives in the presence of a base (e.g., pyridine) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: How can the compound’s structure be characterized using spectroscopic and crystallographic techniques?

Answer:

- X-ray Crystallography: Resolve bond lengths and dihedral angles (e.g., furan ring planarity, sulfamoyl group orientation). For example, similar compounds show C=O bond lengths of ~1.21 Å and S-N distances of ~1.63 Å .

- Spectroscopy:

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Answer:

- Antimicrobial: Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition using ATP/peptide substrates) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for substituents on the furan and phenyl groups?

Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl, F), electron-donating (OCH₃), or bulky (isopropyl) groups .

- Biological Testing: Compare IC₅₀ values across analogs to identify critical functional groups (e.g., fluorophenyl enhances metabolic stability ).

- Statistical Modeling: Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Advanced: What experimental strategies address low aqueous solubility in biological assays?

Answer:

- Formulation: Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) .

- Derivatization: Introduce hydrophilic groups (e.g., –OH, –COOH) on the phenyl ring or sulfamoyl nitrogen .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

- Replicate Studies: Verify assay conditions (e.g., cell line passage number, serum concentration) .

- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Target Engagement: Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets .

Advanced: Which computational methods are effective for predicting binding modes and affinity?

Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions with enzymes (e.g., kinase ATP-binding pockets) .

- MD Simulations: Run 100-ns simulations in explicit solvent (AMBER/CHARMM force fields) to assess binding stability .

- Free Energy Calculations: Apply MM/GBSA to estimate ΔG binding for SAR refinement .

Advanced: How can synthetic yield and regioselectivity be optimized during scale-up?

Answer:

- Catalysis: Use DMAP or HOBt to suppress side reactions during amide coupling .

- Reaction Monitoring: Track intermediates via LC-MS to adjust stoichiometry in real time .

- Continuous Flow: Implement flow chemistry for exothermic steps (e.g., sulfamoylation) to improve safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.